5-O-(二甲氧基三苯甲基)-1,2-二脱氧-D-核糖

描述

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is a chemical compound used as an intermediate in the synthesis of oligodeoxyribonucleotides, which are short fragments of DNA. This compound is particularly useful due to its protective groups, which safeguard certain functional groups during the chemical synthesis process. The dimethoxytrityl (DMT) group is a common protecting group for the 5'-hydroxyl function of nucleosides in the synthesis of oligonucleotides.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 5′-O-Dimethoxytrityl deoxyribonucleoside 3′-O-phosphorbisdiethylamidites, which are intermediates in the synthesis of oligodeoxyribonucleotides, are prepared by selective phosphitylation of 5′-O-dinethoxytrityl deoxyribonucleosides . This process involves the use of tris(diethylamino)phosphine and catalysts such as amino and tetrazole. The resulting bisamidites can be efficiently coupled with the 5′-hydroxyl group of a nucleoside on a solid support, leading to high yields of oligodeoxyribonucleotides .

Molecular Structure Analysis

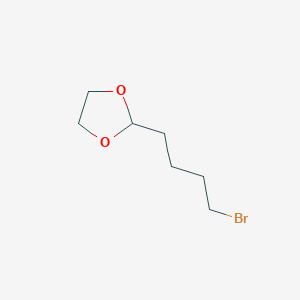

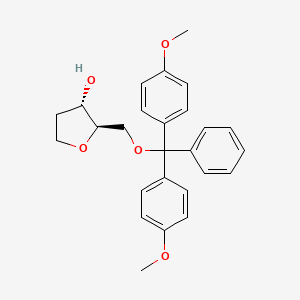

The molecular structure of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is characterized by the presence of the dimethoxytrityl group attached to the 5' position of the ribose sugar. This structure is crucial for its role as a protecting group during synthesis. The DMT group can be introduced using reagents like 3,3′-Oxybis(dimethoxytrityl chloride) (O-DMTCl), which is a bifunctional protecting reagent . The reactions of O-DMTCl with base-protected ribonucleosides can lead to cyclic protected ribonucleosides, which are intermediates in the synthesis of various nucleotide analogs .

Chemical Reactions Analysis

The chemical reactions involving 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are primarily focused on its role in protecting the hydroxyl groups of nucleosides during the synthesis of oligonucleotides. The DMT group is acid-labile, meaning it can be removed under acidic conditions once the desired synthesis steps are completed. The use of O-DMTCl, for example, can result in the formation of cyclic protected ribonucleosides, which are key intermediates in the synthesis of nucleotide analogs .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the DMT-protected nucleosides are solid at room temperature and are soluble in organic solvents, which is essential for their use in solid-phase synthesis techniques. The stability of the DMT group under various conditions is also an important property, as it must withstand the conditions of oligonucleotide synthesis until deprotection is required .

科学研究应用

1. 寡核苷酸的合成和纯化

5-O-(二甲氧基三苯甲基)-1,2-二脱氧-D-核糖在寡核苷酸(包括 RNA 和 DNA-RNA 混合物)的合成中起着至关重要的作用。该化合物用于选择性地保护核糖核苷中的羟基,从而能够在固体载体上进行受控合成,并促进合成寡核苷酸的分离 (Kempe 等人,1982 年)。

2. 修饰核苷的开发

研究已经探索了使用 5-O-(二甲氧基三苯甲基)-1,2-二脱氧-D-核糖合成修饰核苷。这些修饰可以包括硫代磷酰胺衍生物,这对于推进对核酸化学的理解及其在治疗和诊断中的潜在应用至关重要 (Sabbagh 等人,2004 年)。

3. 寡核苷酸合成的改进

该化合物还有助于改进更长寡核苷酸的合成。它作为固相 DNA 或 RNA 合成中 5'-末端羟基功能的保护基,这对于高产和高质量的核酸序列合成至关重要 (Habuš 和 Agrawal,1994 年)。

4. 增强双链稳定性

已证明将 5-O-(二甲氧基三苯甲基)-1,2-二脱氧-D-核糖掺入寡核苷酸中可以增加 DNA 双链的稳定性。这种稳定性对于分子生物学和基因工程中的各种应用至关重要 (Tolstikov 等人,1997 年)。

安全和危害

The safety data sheet for 5’-O-Dimethoxytrityl-deoxythymidine, a compound similar to 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。